The synthesis of UPCDC30245 involves a multi-step chemical process that incorporates various organic synthesis techniques. The precise synthetic pathway has not been fully disclosed in the literature but is characterized by the construction of a triazole scaffold, which is integral to its activity as an allosteric inhibitor. The compound's structural features include an aromatic ring and an amine group, which are essential for its interaction with the p97 ATPase . The synthesis is likely optimized for yield and purity to ensure its efficacy in biological assays.
UPCDC30245 possesses a complex molecular structure that facilitates its interaction with p97. The compound binds at the D1-D2 interface of p97, as revealed by single-particle cryogenic electron microscopy studies. This binding site is crucial for inhibiting the conformational changes necessary for p97 function .
UPCDC30245 primarily acts through the inhibition of p97 ATPase activity, disrupting various cellular pathways including autophagy and endo-lysosomal degradation. The compound's mechanism involves altering the dynamics of protein interactions within the p97 complex, leading to impaired substrate processing. Notably, it has been shown to increase levels of proteins typically degraded by lysosomes, indicating a blockage in normal degradation pathways .
The mechanism of action for UPCDC30245 involves allosteric inhibition of the p97 ATPase. By binding to the D1-D2 interface, UPCDC30245 prevents necessary conformational changes within the protein complex that are required for its ATPase function. This results in dysregulation of endo-lysosomal degradation pathways and accumulation of substrates that would normally be processed by p97 .
While specific physical and chemical properties such as melting point or solubility have not been extensively characterized in the available literature, UPCDC30245 is described as an amphipathic molecule. This property suggests it can interact with both hydrophilic and hydrophobic environments within cells, potentially aiding in its cellular uptake and distribution.
UPCDC30245 has potential applications in scientific research focused on understanding cellular degradation pathways and protein homeostasis. Its ability to inhibit p97 makes it a valuable tool in studies related to:
Valosin-containing protein (VCP/p97) is a type II AAA+ (ATPases Associated with diverse cellular Activities) ATPase that forms a homohexameric complex essential for maintaining proteostasis. Each monomer comprises three domains: an N-terminal domain (NTD) responsible for cofactor binding, and two ATPase domains (D1 and D2) that hydrolyze ATP to fuel mechanical unwinding and translocation of substrates. The D1 domain primarily facilitates oligomerization, while D2 drives ATP hydrolysis and generates the force required for substrate processing [1] [3]. p97 acts as a molecular "segregase," extracting ubiquitinated proteins from cellular structures (e.g., membranes, chromatin, or protein complexes) for degradation, refolding, or recycling [6]. Its functions span multiple pathways:
Table 1: Key Structural Domains and Functions of p97/VCP
Domain | Function | Cellular Process |
---|---|---|
N-terminal (NTD) | Cofactor binding (UBX, VIM, VBM domains) | Substrate recruitment |
D1 ATPase | Hexamer stabilization; low ATPase activity | Oligomerization |
D2 ATPase | High ATPase activity; mechanical force generation | Substrate unfolding/translocation |
C-terminal | Nuclear localization signal | Cellular trafficking |
p97 orchestrates protein fate decisions by bridging ubiquitination and degradation machineries:
Ubiquitin-Proteasome System (UPS): p97 recruits ubiquitinated substrates via adaptors (e.g., NPL4-UFD1) and uses ATP hydrolysis to unfold and deliver them to the 26S proteasome. This is critical for ERAD, where misfolded ER proteins are retrotranslocated for cytosolic degradation [1] [6]. Inhibition disrupts ubiquitin homeostasis, triggering proteotoxic stress.
Autophagy/Lysosomal Pathways: p97 facilitates autophagosome maturation and endolysosomal trafficking. It clears damaged lysosomes via autophagy (lysophagy) and regulates endosomal sorting by controlling early endosome formation. Unlike UPS-focused inhibitors (e.g., CB-5083), UPCDC30245 uniquely blocks endolysosomal degradation by inhibiting early endosome biogenesis and reducing lysosomal acidity, leading to accumulation of LC3-II and lysosomal enzymes (e.g., HEXB, NAGLU) [2].
Table 2: Contrasting Effects of p97 Inhibitors on Degradation Pathways
Inhibitor | Mechanism | Effect on UPS | Effect on Autophagy/Lysosomes |
---|---|---|---|
CB-5083 | ATP-competitive (D2) | ERAD blockade; UPR activation | Minimal lysosomal impact |
NMS-873 | Allosteric (D1-D2 interface) | Ubiquitin accumulation | p62 reduction |
UPCDC30245 | Allosteric (D1-D2 interface) | Mild ubiquitin effect | Blocks early endosomes; ↑ LC3-II/lysosomal enzymes |
Oncology: p97 is overexpressed in cancers (e.g., pancreatic, myeloma), where it supports tumor survival by resolving proteotoxic stress from rapid proliferation. Inhibiting p97 disrupts NF-κB signaling, ERAD, and DNA repair, selectively killing cancer cells [6] [1]. Mutations (e.g., D649A/T688A) confer resistance to ATP-competitive inhibitors (CB-5083), necessitating allosteric alternatives like UPCDC30245 [2] [8].
Neurodegeneration: >60 dominant p97 mutations (e.g., R155H, R191Q) cause multisystem proteinopathies (MSP-1/IBMPFD) or ALS. Mutants exhibit hyperactive ATPase activity and impaired substrate processing, leading to ubiquitin-positive aggregates in neurons and muscles [3] [6]. Allosteric inhibitors may normalize aberrant ATPase function.
Virology: p97 is hijacked by viruses (e.g., coronavirus) for host cell entry and replication. UPCDC30245 blocks viral entry by dysregulating endolysosomal acidification, a mechanism distinct from UPS inhibition [2] [4].
Table 3: Disease Rationales for p97-Targeted Therapeutics
Disease Area | p97 Dysfunction | Therapeutic Opportunity |
---|---|---|
Cancer | Overexpression; oncoprotein stabilization | Induce proteotoxic stress/apoptosis |
Neurodegeneration | Gain-of-function mutations; protein aggregates | Normalize ATPase activity; reduce aggregates |
Virology | Viral entry/replication facilitation | Block endolysosomal trafficking |
UPCDC30245 emerged from efforts to overcome limitations of first-generation p97 inhibitors. Unlike ATP-competitive compounds (e.g., CB-5083), which face resistance from D2 domain mutations (N660K/T688A), UPCDC30245 binds an allosteric pocket at the D1-D2 interdomain interface [1] [8]. Key structural features:
Table 4: Biochemical and Cellular Profile of UPCDC30245
Parameter | UPCDC30245 | Comparison to CB-5083 |
---|---|---|
Binding Site | D1-D2 allosteric interface | D2 ATP-binding pocket |
p97 WT IC₅₀ | 27 nM | 11 nM |
p97 N660K IC₅₀ | 300 nM | Resistant (>100-fold loss of potency) |
Antiproliferative Activity | IC₅₀: 0.01–100 μM (HCT116, HeLa) | Similar potency in WT cells |
Resistance Overcome | Effective against D649A/T688A mutants | Ineffective against D649A/T688A |
Compound Names Mentioned: CB-5083, NMS-873, UPCDC30245, DBeQ, ML240, ML241, CB-5339, Eeyarestatin I, NMS-859.
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